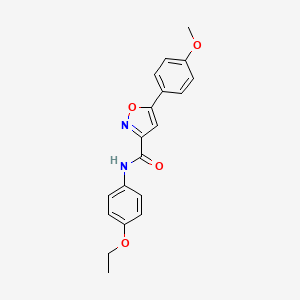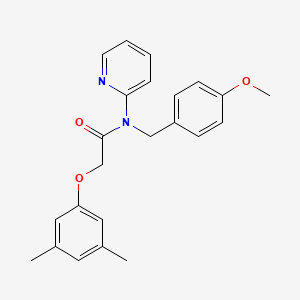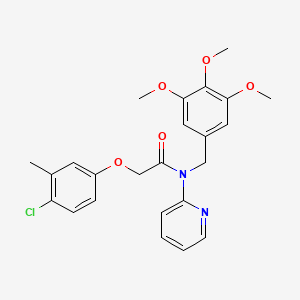
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxy and methoxy substituents on the phenyl rings, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions.
Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. For example, the ethoxy group can be introduced by reacting the corresponding phenol with ethyl bromide in the presence of a base like sodium hydroxide. Similarly, the methoxy group can be introduced by reacting the corresponding phenol with methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials, such as polymers or coatings, and in other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide: This compound has similar substituents but in different positions, which may affect its chemical properties and reactivity.
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-thiazole-3-carboxamide: This compound has a thiazole ring instead of an oxazole ring, which may result in different chemical behavior and applications.
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-acetamide: This compound has an acetamide group instead of a carboxamide group, which may influence its reactivity and biological activity.
Properties
Molecular Formula |
C19H18N2O4 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-16-10-6-14(7-11-16)20-19(22)17-12-18(25-21-17)13-4-8-15(23-2)9-5-13/h4-12H,3H2,1-2H3,(H,20,22) |
InChI Key |
WXVDRBVLKXNBOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11341753.png)



![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11341783.png)
![4-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11341800.png)
![N-(4-fluorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11341806.png)
![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341815.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11341818.png)
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341824.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B11341826.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11341829.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11341843.png)
![(4-Benzylpiperazin-1-yl)[1-(benzylsulfonyl)piperidin-4-yl]methanone](/img/structure/B11341855.png)
